Dodecane-2,4,9,11-tetrone
Description
Dodecane-2,4,9,11-tetrone (C₁₂H₁₆O₄) is a linear aliphatic compound featuring four ketone groups at positions 2, 4, 9, and 11 on a dodecane backbone. The tetrone functional groups confer high electrophilicity, enabling participation in cycloadditions, condensations, and other carbonyl-driven reactions .
Properties
CAS No. |
58816-11-8 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dodecane-2,4,9,11-tetrone |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-11(15)5-3-4-6-12(16)8-10(2)14/h3-8H2,1-2H3 |
InChI Key |
SXLIQMIWVJOKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCCC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecane-2,4,9,11-tetrone can be achieved through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation of the desired positions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. For instance, the use of metal catalysts such as palladium or platinum can facilitate the selective oxidation of dodecane in a continuous flow reactor, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dodecane-2,4,9,11-tetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ketone positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), mild to moderate temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecane-2,4,9,11-tetrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive ketone groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of dodecane-2,4,9,11-tetrone involves its interaction with various molecular targets. The ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Structural Features of Dodecane-2,4,9,11-tetrone and Analogs
Key Observations :
- Backbone Flexibility : this compound’s linear structure contrasts with cyclic analogs (e.g., decane-based tricyclic systems in ), which exhibit restricted conformational mobility and increased ring strain.
- Electronic Effects : Fluorinated derivatives (e.g., ) demonstrate enhanced electrophilicity and stability due to fluorine’s electron-withdrawing nature.
Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Structural Analogues
Notes:
- Cyclic tetrones () exhibit higher melting points due to crystalline packing, while fluorinated derivatives () likely have lower solubility in aqueous media.
- The linear dodecane tetrone may serve as a flexible linker in polymer chemistry, contrasting with rigid cyclic systems used in electronic materials (e.g., ).
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